

Mephenytoin-13C,d3: A Technical Guide to its Metabolism and Metabolites

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Compound of Interest

Compound Name: Mephenytoin-13C,d3

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This technical guide provides a comprehensive overview of the metabolism of the anticonvulsant drug mephenytoin, with a specific focus on its isotopically labeled form, **Mephenytoin-13C,d3**. This document details the metabolic pathways, involved enzymes, and resulting metabolites. It also presents quantitative pharmacokinetic and enzyme kinetic data, along with detailed experimental protocols for in vitro and analytical studies.

Introduction to Mephenytoin and Mephenytoin-13C,d3

Mephenytoin is a hydantoin-derivative anticonvulsant used in the treatment of epilepsy. It is a racemic mixture of (S)- and (R)-enantiomers, which undergo stereoselective metabolism in the body. The study of mephenytoin metabolism is of significant interest due to a well-documented genetic polymorphism in one of its primary metabolic pathways, leading to variable drug responses among individuals.

Mephenytoin-13C,d3 is a stable isotope-labeled version of mephenytoin. Such labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. They are chemically identical to the parent drug but can be distinguished by their mass in mass spectrometry. This property makes **Mephenytoin-13C,d3** an excellent internal standard for quantitative bioanalytical assays, allowing for precise and accurate measurement of mephenytoin and its metabolites in biological matrices.^{[1][2]}

Mephenytoin Metabolism: Pathways and Key Enzymes

The metabolism of mephenytoin primarily occurs in the liver and proceeds via two major pathways: 4'-hydroxylation and N-demethylation. These pathways are catalyzed by specific cytochrome P450 (CYP) enzymes.

Aromatic Hydroxylation

The principal metabolic pathway for the (S)-enantiomer of mephenytoin is aromatic hydroxylation at the 4'-position of the phenyl ring, forming (S)-4'-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the enzyme CYP2C19.^{[3][4]} The activity of CYP2C19 is subject to genetic polymorphism, which gives rise to two main phenotypes:

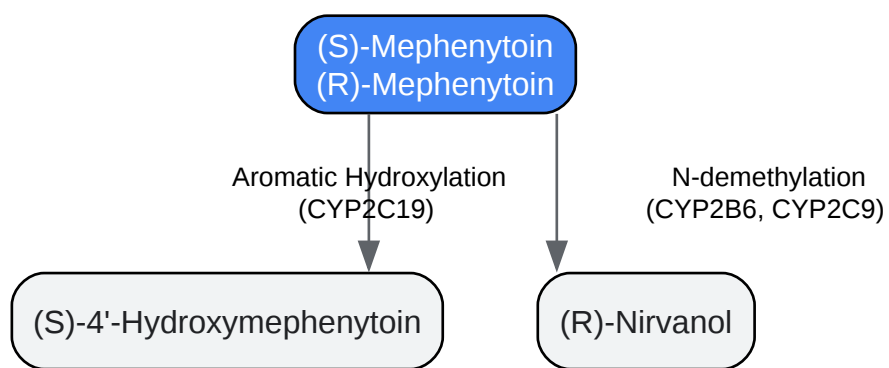
- Extensive Metabolizers (EMs): Individuals with normal CYP2C19 function who efficiently metabolize (S)-mephenytoin.
- Poor Metabolizers (PMs): Individuals with deficient CYP2C19 activity, leading to significantly reduced clearance of (S)-mephenytoin.^{[3][5]}

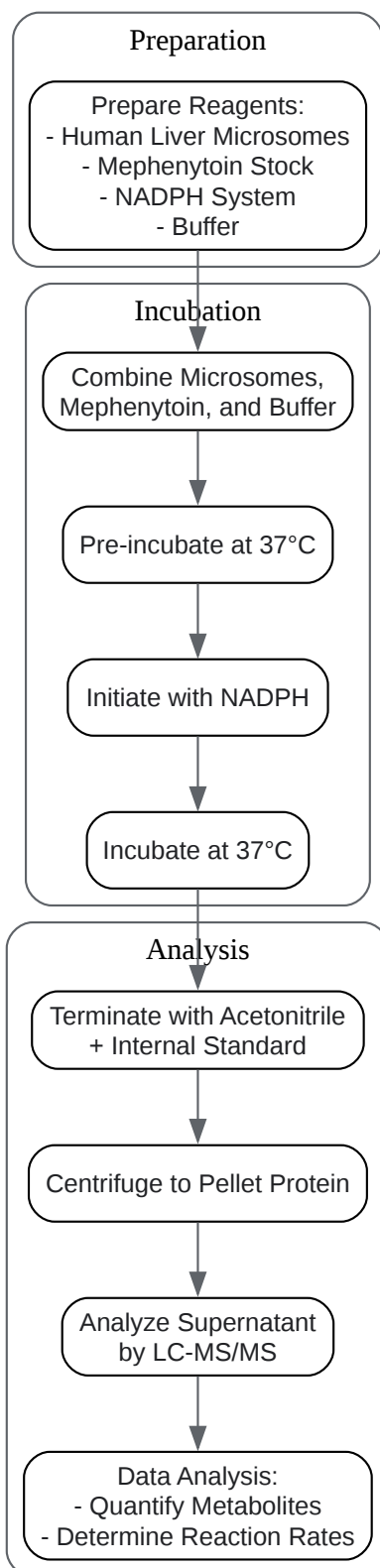
This polymorphism is a critical factor in determining individual patient response to mephenytoin, with poor metabolizers being at a higher risk of adverse effects due to drug accumulation.

N-demethylation

The second major metabolic pathway is the N-demethylation of the methyl group at the N-3 position of the hydantoin ring, which produces the active metabolite Nirvanol (5-ethyl-5-phenylhydantoin). This pathway is the primary route of metabolism for the (R)-enantiomer of mephenytoin. The N-demethylation of mephenytoin is primarily mediated by CYP2B6, with a minor contribution from CYP2C9.^[4]

The following diagram illustrates the primary metabolic pathways of mephenytoin.





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